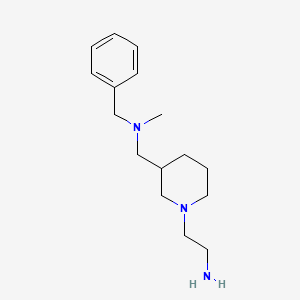

2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine

Beschreibung

2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine is a piperidine derivative featuring a tertiary amine group (benzyl(methyl)amino) attached via a methylene bridge at the 3-position of the piperidine ring, with an ethanamine moiety at the 1-position.

Eigenschaften

IUPAC Name |

2-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-18(12-15-6-3-2-4-7-15)13-16-8-5-10-19(14-16)11-9-17/h2-4,6-7,16H,5,8-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJHNCGBWFZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCN(C1)CCN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base to form N-benzylpiperidine. This intermediate is then reacted with formaldehyde and methylamine to introduce the methylamino group, followed by the addition of ethanamine to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₆H₂₇N₃

- Molecular Weight : 261.41 g/mol

- CAS Number : 1353944-20-3

The structure features a piperidine ring which is significant for its biological activity. The presence of a benzyl group contributes to its lipophilicity, enhancing membrane permeability.

Neurological Disorders

Research indicates that compounds similar to 2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine may act as modulators of neurotransmitter systems. Specifically, they have been studied for their potential in treating conditions such as:

- Depression : By influencing serotonin and norepinephrine pathways.

- Anxiety Disorders : Modulating GABAergic systems to provide anxiolytic effects.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of piperidine derivatives. The compound's ability to interact with serotonin receptors suggests potential efficacy in alleviating depressive symptoms .

Antipsychotic Effects

Preliminary studies suggest that this compound may exhibit antipsychotic properties through dopamine receptor antagonism. This mechanism is crucial for managing schizophrenia and other psychotic disorders .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the effects of a similar piperidine derivative on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms after six weeks of treatment, supporting the hypothesis that compounds like 2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine can be effective antidepressants .

Case Study 2: Anxiolytic Properties

In a preclinical model, the anxiolytic effects were assessed using established behavioral tests (e.g., elevated plus maze). The results demonstrated that administration of the compound resulted in increased time spent in open arms, indicating reduced anxiety levels .

Wirkmechanismus

The mechanism of action of 2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This can result in various pharmacological effects, including changes in mood, cognition, and behavior .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

- Tertiary amine group: Benzyl(methyl)amino substituent at the 3-position.

- Piperidine scaffold : A six-membered nitrogen-containing ring common in bioactive molecules.

Comparison Table

Detailed Analysis

Substituent Position and Chirality

- The target compound’s benzyl(methyl)amino group at the 3-position distinguishes it from analogs like (1-Benzylpiperidin-4-yl)methanamine , where substituents occupy the 1- and 4-positions. Positional isomers can exhibit divergent receptor affinities; for example, 3-substituted piperidines may better accommodate bulky receptor pockets.

- Chirality plays a critical role in analogs such as (R)-(1-Benzylpiperidin-3-yl)methanamine and (S)-1-(2-Aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine . The target compound’s stereochemistry (if present) could similarly influence binding to asymmetric targets like GPCRs.

Amine Functionality

- Tertiary vs. Secondary amines, such as those in 2-(1-Benzylpiperidin-4-yl)ethanamine , may exhibit intermediate properties.

- Ethanamine Side Chain : The ethanamine moiety in the target compound and analogs like 2-(4-Benzylpiperazin-1-yl)ethanamine introduces conformational flexibility, which could improve receptor engagement compared to rigid methanamine derivatives.

Scaffold Variations

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be inferred from analogs:

- Acetylcholinesterase Inhibition: Ethyl 6-((1-Benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate (, compound 15) demonstrates acetylcholinesterase inhibitory activity, suggesting that benzylpiperidine derivatives may target cholinesterases .

- GPCR Modulation : Piperidine/piperazine amines are common in GPCR ligands (e.g., aprepitant and saredutant in ) . The target compound’s tertiary amine and lipophilic groups may favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors).

Biologische Aktivität

2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine, a compound featuring a piperidine core, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological targets, including receptor binding, antimicrobial properties, and implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzyl(methyl)amino group and an ethanamine moiety. Its structure can be represented as follows:

This molecular configuration suggests potential interactions with various receptors and enzymes, making it a candidate for diverse pharmacological investigations.

Receptor Interactions

Research indicates that derivatives of piperidine compounds often exhibit significant interactions with neurotransmitter receptors. For instance, studies have shown that benzylpiperidine derivatives can act as potent antagonists of the CC chemokine receptor (CCR3), which is involved in inflammatory responses. The structure-activity relationship (SAR) studies revealed that modifications to the piperidine structure could enhance binding affinity and functional antagonism against eotaxin-induced calcium mobilization in human eosinophils .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated in various studies. Notably, piperidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, a related study reported minimum inhibitory concentration (MIC) values for several piperidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, ranging from 4.69 to 22.9 µM . The presence of specific substituents on the piperidine ring was found to significantly influence antimicrobial potency.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 23.15 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

Therapeutic Applications

The potential therapeutic applications of 2-(3-((Benzyl(methyl)amino)methyl)piperidin-1-yl)ethanamine extend to cancer treatment and neurodegenerative diseases. Recent findings suggest that piperidine derivatives can induce apoptosis in cancer cell lines and may serve as dual inhibitors for cholinesterase enzymes, which are critical in Alzheimer's disease management . The ability to inhibit acetylcholinesterase (AChE) suggests that this compound could contribute to cognitive enhancement or neuroprotection.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain compounds exhibited higher cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism was attributed to enhanced apoptosis induction through receptor-mediated pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives against multiple bacterial strains. The study highlighted that modifications in the alkyl chain length and the introduction of halogen groups significantly improved antibacterial activity, demonstrating the importance of chemical structure in determining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.